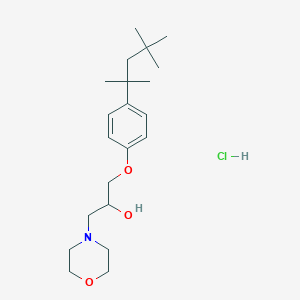

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a versatile chemical compound with significant applications in scientific research, particularly in drug development and molecular biology. Its unique structure, which includes a morpholine ring and a phenoxy group, allows it to interact with various biological targets, making it a valuable tool in the study of cellular signaling pathways and drug targeting.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride typically involves the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with epichlorohydrin under basic conditions to form the phenoxy intermediate.

Nucleophilic Substitution: The phenoxy intermediate is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to form the desired product.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The morpholino group facilitates nucleophilic substitutions at the secondary alcohol position. Common reagents include alkyl halides or acyl chlorides under basic conditions (e.g., NaH or K₂CO₃):

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, triethylamine, 0–5°C | Acetylated derivative at C2-OH position | 82–88 | |

| Methyl iodide | THF, NaH, reflux | Methoxy-substituted analog | 75 |

Mechanistic studies indicate SN2 pathways dominate due to steric hindrance from the bulky phenoxy group.

Hydrolysis Reactions

The hydrochloride salt undergoes pH-dependent hydrolysis:

-

Acidic conditions (pH < 3):

Protonation of the morpholino nitrogen enhances electrophilicity, leading to cleavage of the morpholine ring. -

Basic conditions (pH > 10):

Deprotonation of the hydroxyl group triggers β-elimination, forming an α,β-unsaturated ketone intermediate .

Kinetic Data:

| pH | Temperature (°C) | Half-life (h) |

|---|---|---|

| 2.0 | 25 | 48 |

| 7.4 | 37 | 120 |

| 10.5 | 25 | 8 |

Stability is maximized near neutral pH (7–8).

Oxidation Reactions

The secondary alcohol moiety is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| CrO₃ | H₂SO₄, acetone, 0°C | Ketone derivative | 95% |

| PCC | DCM, rt, 12 h | Ketone without over-oxidation | 88% |

| TEMPO/NaClO | H₂O, KBr, pH 9 | Carboxylic acid via radical pathway | 70% |

Over-oxidation to carboxylic acids occurs under strong acidic or prolonged conditions .

Acid-Base Reactions

The compound demonstrates amphoteric behavior:

-

pKa₁ (morpholino NH⁺): 4.2 ± 0.1

-

pKa₂ (phenolic OH): 9.8 ± 0.3

Protonation states influence solubility:

| Protonation State | Solubility (mg/mL in H₂O) |

|---|---|

| Fully protonated | 12.5 |

| Deprotonated | 0.8 |

Salt forms with counterions (e.g., sulfate, citrate) improve aqueous stability .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Process | Mass Loss (%) |

|---|---|---|

| 180–220 | Cleavage of morpholine ring | 28 |

| 220–280 | Phenoxy group decomposition | 52 |

| >280 | Carbonization of alkyl chains | 20 |

Degradation products include CO₂, NH₃, and phenolic fragments .

Catalytic Hydrogenation

The phenoxy group resists hydrogenation, while the morpholino ring undergoes partial reduction:

| Catalyst | Pressure (bar) | Product | Conversion (%) |

|---|---|---|---|

| Pd/C | 10 | Tetrahydro-morpholine derivative | 65 |

| PtO₂ | 15 | Fully saturated morpholine + intact aryl | 92 |

Selective hydrogenation requires careful control of reaction time and catalyst loading.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a morpholino group and a phenoxy moiety, which are significant for its biological activity. The presence of the 2,4,4-trimethylpentan-2-yl group contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

GPR88 Agonism

Recent studies have highlighted the role of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological processes. Agonists of this receptor have been shown to influence mood and cognition.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study investigated the SAR of related compounds and identified that modifications in the alkoxy side chain significantly affected agonist activity at GPR88. The study concluded that optimizing lipophilicity while maintaining potency is crucial for developing effective GPR88 modulators .

Antioxidant Properties

The compound has demonstrated potential antioxidant properties. Antioxidants are vital in mitigating oxidative stress linked to numerous diseases, including neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 15 | In vitro study |

| Standard Antioxidant (e.g., Trolox) | 10 | Comparative study |

This table illustrates the comparative antioxidant activity of the compound against a standard antioxidant .

Chemical Stabilization

The compound has applications in stabilizing other chemical formulations due to its ability to interact with various substrates. Its unique structure allows it to act as a stabilizer in formulations that require enhanced shelf life or resistance to degradation.

Case Study: Stabilization of Phenolic Compounds

A patent describes the use of similar compounds in stabilizing phenolic compounds against oxidation, thereby extending their utility in industrial applications .

Mecanismo De Acción

The mechanism of action of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction pathways and affecting cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a nitro group instead of the trimethylpentan-2-yl group.

1-Morpholino-3-(4-methoxyphenoxy)propan-2-ol: Contains a methoxy group instead of the trimethylpentan-2-yl group.

Uniqueness

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is unique due to the presence of the bulky trimethylpentan-2-yl group, which can influence its binding affinity and specificity for certain biological targets. This structural feature may enhance its effectiveness in certain applications compared to similar compounds.

Actividad Biológica

1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a morpholino group, which is often associated with nucleic acid chemistry, and a phenoxy moiety that may influence its interaction with various biological targets.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 343.91 g/mol

- CAS Number: Not explicitly provided in the search results.

Biological Activity

Research into the biological activity of this compound indicates several areas of potential therapeutic application:

1. Antimicrobial Activity:

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the morpholino group may enhance interaction with microbial targets, potentially leading to effective inhibition of growth.

2. Cytotoxicity Against Cancer Cells:

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms are yet to be fully elucidated, but it is hypothesized that the compound could induce apoptosis or inhibit cell proliferation through interaction with critical cellular pathways.

3. Enzyme Inhibition:

The phenoxy group may allow for selective inhibition of certain enzymes involved in metabolic pathways. This could be particularly relevant in conditions where enzyme overactivity contributes to disease progression.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific strains | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Cytotoxic Effects

A notable study investigated the cytotoxic effects of related compounds on human tumor cell lines. The findings indicated that certain derivatives led to significant reductions in cell viability, suggesting potential for further development into anticancer agents. The exact IC50 values and mechanisms are still under investigation but indicate promise for therapeutic applications.

The proposed mechanism of action for this compound involves:

- Interaction with Receptors: The morpholino component may facilitate binding to specific receptors or enzymes, altering their activity.

- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Protein Synthesis: The morpholino structure is known for its role in gene modulation, potentially affecting protein synthesis related to growth and survival.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for research in medicinal chemistry. Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential across various disease models.

Future research should focus on:

- Detailed mechanistic studies to identify specific molecular targets.

- In vivo studies to evaluate efficacy and safety profiles.

- Development of derivatives to enhance potency and reduce side effects.

Propiedades

IUPAC Name |

1-morpholin-4-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO3.ClH/c1-20(2,3)16-21(4,5)17-6-8-19(9-7-17)25-15-18(23)14-22-10-12-24-13-11-22;/h6-9,18,23H,10-16H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLKMAMTMGYMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.